6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate
Description
6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate is a pyrimidine derivative characterized by a hydroxyl group at position 2, a tert-butyl substituent at position 6, and a carboxylic acid group at position 4, with a hydrochloride hydrate counterion. Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility and biological relevance, often serving as enzyme inhibitors, receptor modulators, or intermediates in drug synthesis. The hydrochloride hydrate form improves aqueous solubility, a common strategy for optimizing pharmacokinetics in drug development.
Properties
IUPAC Name |
6-tert-butyl-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH.H2O/c1-9(2,3)6-4-5(7(12)13)10-8(14)11-6;;/h4H,1-3H3,(H,12,13)(H,10,11,14);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKWMJWLJQMDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=O)N1)C(=O)O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate
The carboxylic acid group is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 50–70°C. For example, treatment with 2.5 equivalents of SOCl₂ for 6 hours yields the acid chloride, which is subsequently quenched with ice-water to precipitate the hydrochloride salt.
Crystallization and Hydrate Formation
The crude hydrochloride is dissolved in a water-miscible solvent (e.g., acetone) and slowly diluted with water to induce crystallization. Hydrate stabilization occurs spontaneously under ambient conditions, with the final product typically isolated as a monohydrate. Optimal water content (4–6% w/w) is confirmed by Karl Fischer titration.
Process Optimization and Yield Data
The table below compares key synthetic methods:
Critical Analysis of Industrial vs. Academic Approaches
Scalability Considerations
Industrial protocols prioritize cost-effective reagents like thionyl chloride and aqueous workup, achieving >80% yields. In contrast, academic methods often use guanidine hydrochloride for higher regiochemical control, albeit with longer reaction times.
Mercury-based catalysts (e.g., HgCl₂) cited in older patents are largely obsolete due to toxicity concerns. Modern workflows substitute HgCl₂ with zinc bromide (ZnBr₂) in halogenated solvents, reducing environmental impact .
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Activation
The carboxylic acid group undergoes activation with coupling reagents to form amides. For example:
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Reagents : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) with N,N-diisopropylethylamine (DIPEA) in DMF .
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Example : Reaction with 3-methoxyaniline yields 2-hydroxy-N-(3-methoxyphenyl)-6-phenylpyrimidine-4-carboxamide (45% yield) .
| Reactant | Product | Yield | Conditions |
|---|---|---|---|
| 3-Methoxyaniline | Pyrimidine-4-carboxamide | 45% | TBTU/DIPEA, DMF, 3 h, rt |
Hydroxyl Group Protection
The 2-hydroxy group can be protected using alkoxymethyl groups to prevent undesired side reactions:
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Reagents : 2-Methoxyethoxymethyl chloride (MEM-Cl) with sodium hydride (NaH) in tetrahydrofuran (THF) .
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Example : Protection of phenolic –OH with MEM-Cl forms 5-[(2-methoxyethoxy)methoxy]-substituted derivatives .
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at positions activated by electron-withdrawing groups:
Cyclization Reactions
Amidrazones derived from the pyrimidine core react with carbonylating agents to form heterocycles:
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Reagents : 1,1-Carbonyldiimidazole (CDI) or phosgene in chlorinated/ether solvents .
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Example : Formation of 1,3,4-thiadiazoles or oxadiazoles at 0–200°C over 5 days .
| Intermediate | Reagent | Product | Conditions |
|---|---|---|---|
| Amidrazone | CDI | 1,3,4-Oxadiazole | Ether, 0–200°C, 5 d |
| Amidrazone | Thiophosgene | 1,3,4-Thiadiazole | Chlorinated solvent |
Esterification and Saponification
The carboxylic acid group can be esterified or hydrolyzed:
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Esterification : Methanol/H⁺ catalysis forms methyl esters .
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Saponification : NaOH/EtOH hydrolyzes esters back to carboxylic acids .
Reactivity with Bifunctional Nucleophiles
The compound participates in Biginelli-like multicomponent reactions:
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Reagents : tert-Butyl β-ketoester, propargyl alcohol, aryl aldehydes, and urea .
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Conditions : Cu(OAc)₂/sodium ascorbate, acetone/water, room temperature .
Thioamide Formation
Reaction with hydrogen sulfide (H₂S) converts nitriles to thioamides:
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Conditions : H₂S in pyridine/triethylamine, room temperature, 6-hour reaction .
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Example : 4,6-Bis(tert-butyl)-5-hydroxy-2-pyrimidinecarbonitrile → thioamide intermediate .
Oxime and Nitrile Oxide Formation
The aldehyde derivative forms oximes and nitrile oxides under standard conditions:
This compound’s reactivity is leveraged in synthesizing bioactive molecules, including acetylcholinesterase inhibitors and heterocyclic hybrids . Systematic protection of the hydroxyl group and activation of the carboxylic acid remain critical for derivatization.
Scientific Research Applications
Anti-inflammatory Properties
The compound has been identified as an inhibitor of 5-lipoxygenase and cyclooxygenase, enzymes involved in the inflammatory response. This inhibition can be beneficial in treating conditions such as:
- Rheumatoid arthritis
- Osteoarthritis
- Psoriasis
- Asthma
- Inflammatory bowel disease
In animal studies, the administration of this compound has shown a reduction in edema induced by carrageenan, demonstrating its potential effectiveness in managing inflammation-related conditions .
Antioxidant Activity
Research indicates that compounds similar to 6-tert-butyl-2-hydroxy-4-pyrimidinecarboxylic acid exhibit antioxidant properties, which can help mitigate oxidative stress-related diseases. The antioxidant activity is particularly relevant in preventing cellular damage associated with ischemic conditions and neurodegenerative diseases .
Acetylcholinesterase Inhibition
Studies have highlighted the potential of pyrimidine derivatives, including this compound, as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are crucial in the treatment of Alzheimer's disease and other cognitive disorders by increasing acetylcholine levels in the brain. The compound has shown promising activity against AChE, suggesting its utility in neurodegenerative disease management .
Synthesis of Novel Compounds
The synthesis of 6-tert-butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate serves as a precursor for developing other biologically active compounds. Its structure allows for various modifications that can lead to new pharmacologically active derivatives with enhanced efficacy against specific targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Antioxidant Analogues : BHA’s tert-butyl group increases hepatic glutathione S-transferase activity by 5- to 10-fold, suggesting that the target compound’s tert-butyl substituent might similarly influence detoxification pathways.
- Enzyme Modulation : Pyrimidinecarboxylic acids often inhibit dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy. The tert-butyl group could enhance binding affinity compared to simpler alkyl chains.
- Synergistic Effects : Ripasudil’s synergy with anti-inflammatory agents implies that the target compound may also potentiate existing therapies, particularly in oxidative stress-related conditions.
Biological Activity
6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate, also known by its CAS number 1000353-37-6, is a compound with significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H12N2O3
- Molar Mass : 196.2 g/mol
- Storage Conditions : Room temperature
- Sensitivity : Irritant
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of key enzymes and its effects on cellular processes.
Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition :
- Compounds derived from pyrimidines, including 6-tert-butyl derivatives, have shown potential as AChE inhibitors. A study indicated that similar pyrimidine compounds exhibited IC50 values around 90 µM for AChE inhibition, suggesting a promising avenue for treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE, the compound may modulate neurotransmitter levels, impacting cognitive functions.
- Reduction of Oxidative Stress : Its antioxidant properties suggest that it can mitigate cellular damage caused by oxidative agents, potentially benefiting conditions characterized by oxidative stress.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| AChE Inhibition | Competitive inhibition | |
| Antioxidant Effects | Reduction of ROS levels | |
| Neuroprotective Potential | Modulation of neurotransmitter dynamics |
Notable Research Findings
Q & A
Q. What are the key considerations for synthesizing 6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate with high purity?
Methodological Answer: Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of precursors. Statistical Design of Experiments (DoE) is recommended to minimize trial runs while identifying critical variables. For instance, factorial designs can isolate interactions between tert-butyl group stability and pyrimidine ring formation under acidic conditions . Post-synthesis, purification via recrystallization (using solvent systems like ethanol/water) or chromatography (e.g., reverse-phase HPLC) ensures removal of by-products such as unreacted tert-butyl precursors or hydroxylated derivatives.
Q. How should researchers characterize the structural and thermal stability of this compound?
Methodological Answer: Employ a multi-technique approach:
- Structural confirmation : Use - and -NMR to verify tert-butyl group resonance (δ ~1.3 ppm for ) and pyrimidine ring proton environments. FT-IR can confirm hydroxyl (-OH, ~3200–3500 cm) and carboxylic acid (C=O, ~1700 cm) functionalities.
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen flow will quantify hydrate water loss (typically 100–150°C) and decomposition onset temperatures. Differential Scanning Calorimetry (DSC) identifies phase transitions, critical for storage and handling .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Adhere to institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance per laboratory course regulations ). Key precautions:
- Use PPE (gloves, goggles) to mitigate skin/eye irritation risks from hydrochloride salts.
- Store in airtight containers at 2–8°C to prevent hydrate dissociation or hygroscopic degradation.
- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste streams, avoiding aqueous release due to potential aquatic toxicity .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, particularly for tert-butyl group steric effects on pyrimidine ring reactivity. Coupling computational results with experimental data (e.g., ICReDD’s reaction path search methods) narrows optimal conditions, such as identifying catalysts that stabilize intermediates during carboxylation . Machine learning models trained on existing kinetic data can further accelerate parameter optimization.
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent yield or purity)?
Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture in solvents affecting hydrochloride stability). Systematic approaches include:
- Sensitivity analysis : Rank variables (e.g., reaction time, drying methods) via Plackett-Burman designs to identify hidden factors .
- Reproducibility checks : Replicate experiments under controlled humidity/temperature using glovebox or desiccator setups.
- Cross-validation : Compare analytical results (e.g., HPLC vs. LC-MS) to rule out instrumental artifacts .
Q. How can researchers optimize reactor design for scaling up synthesis?
Methodological Answer: Apply CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") principles:
- Use continuous-flow reactors to enhance heat/mass transfer, critical for exothermic steps like hydrochloride salt formation.
- Model fluid dynamics (e.g., CFD simulations) to avoid dead zones where by-products accumulate.
- Integrate in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of hydrate stability during crystallization .
Q. What advanced techniques elucidate the compound’s role in biological or catalytic systems?
Methodological Answer:
- Mechanistic studies : Employ stopped-flow kinetics or isotopic labeling () to track hydrolysis pathways of the carboxylic acid group in aqueous environments.
- Surface interaction analysis : Use XPS or AFM to study adsorption behavior on catalytic surfaces (e.g., TiO), relevant for applications in photocatalysis .
- Biological assays : Test zoospore regulation analogs (as in leucine studies ) to explore antimicrobial potential via interference with microbial signaling pathways.
Methodological Notes
- Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to confirm assignments.
- Interdisciplinary Integration : Combine chemical engineering principles (CRDC RDF2050103 ) with environmental safety protocols (e.g., EPACT-compliant disposal ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
